

Spectroscopic Profile of Allyl p-Toluenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl p-toluenesulphonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for allyl p-toluenesulfonate, a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification and utilization in research and development.

Chemical Structure and Properties

Allyl p-toluenesulfonate, also known as allyl tosylate, is an organic compound with the chemical formula $C_{10}H_{12}O_3S$.^[1] It possesses a molecular weight of 212.27 g/mol.^[1] This compound is a versatile reagent, often employed in the introduction of the allyl group in the synthesis of more complex molecules.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for allyl p-toluenesulfonate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (1H NMR) and carbon (^{13}C NMR) atoms.

The experimental ^{13}C NMR spectrum of allyl p-toluenesulfonate has been reported and the data is summarized in the table below.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
144.9	C4 (Aromatic)
134.0	C1 (Aromatic)
131.9	C6 (Allyl)
129.9	C2, C2' (Aromatic)
127.9	C3, C3' (Aromatic)
119.3	C7 (Allyl)
70.3	C5 (Allyl)
21.6	C8 (Methyl)

While an experimental ^1H NMR spectrum for allyl p-toluenesulfonate is not readily available in public databases, a predicted spectrum can be derived based on established chemical shift principles. The predicted chemical shifts and coupling patterns are presented below.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.80	Doublet	2H	H2, H2' (Aromatic)
7.35	Doublet	2H	H3, H3' (Aromatic)
5.80	Multiplet	1H	H6 (Allyl)
5.25	Multiplet	2H	H7 (Allyl)
4.60	Doublet	2H	H5 (Allyl)
2.45	Singlet	3H	H8 (Methyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for allyl p-toluenesulfonate are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	=C-H stretch (alkene and aromatic)
2950-2850	Medium	C-H stretch (alkyl)
1600-1475	Medium-Weak	C=C stretch (aromatic)
1650	Medium-Weak	C=C stretch (alkene)
1360-1340	Strong	S=O asymmetric stretch (sulfonate)
1180-1160	Strong	S=O symmetric stretch (sulfonate)
1100-1000	Strong	S-O-C stretch

The strong absorptions corresponding to the S=O stretching vibrations are characteristic of the sulfonate ester functional group.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. While a full experimental mass spectrum with detailed fragmentation analysis is not publicly available, the existence of GC-MS data has been noted. [\[1\]](#) The expected fragmentation would involve cleavage of the allyl group and the tosyl moiety.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of allyl p-toluenesulfonate (5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The spectrum would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

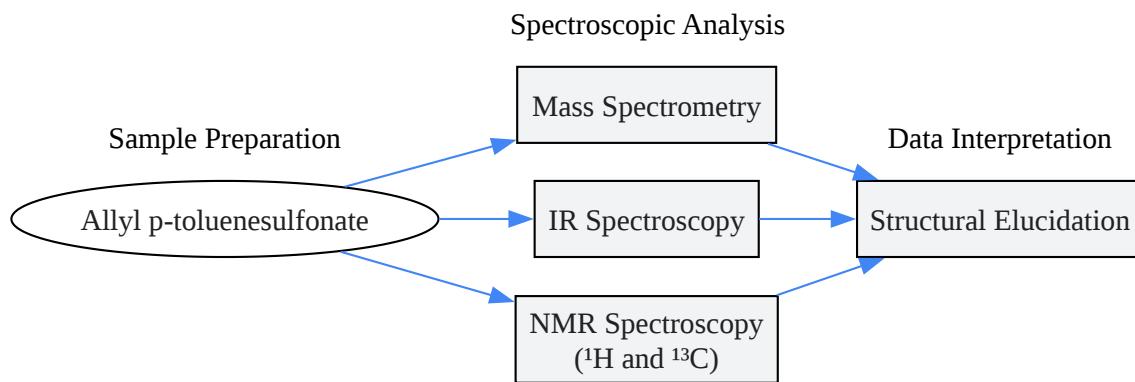
A drop of neat liquid allyl p-toluenesulfonate would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum would be recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron ionization (EI) is a common method for generating ions. The resulting spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of allyl p-toluenesulfonate.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Summary of NMR data for Allyl p-toluenesulfonate.

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References

- 1. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Allyl p-Toluenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266245#spectroscopic-data-nmr-ir-ms-of-allyl-p-toluenesulphonate]

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